4,6-Dichloro-2-(propylthio)pyrimidin-5-amine IUPAC name and structure
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine IUPAC name and structure
An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and established synthesis protocols. Furthermore, it contextualizes its significance in drug development through a depiction of the P2Y12 receptor signaling pathway, where its end-product, Ticagrelor, acts.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,6-dichloro-2-(propylsulfanyl)pyrimidin-5-amine [1][2].
Structure:
The chemical structure is represented by the following SMILES notation: CCCSc1nc(Cl)c(N)c(Cl)n1[2][3][4].
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3][5][6] |
| Molecular Weight | 238.14 g/mol | [1][2][5][7][8] |
| Appearance | White to off-white crystalline powder; Light pink to dark brown liquid or semi-solid | [9][10][11][12] |
| Melting Point | 118-122°C | [9] |
| Boiling Point | 334.1 ± 37.0 °C (Predicted) | [7][12] |
| Density | 1.44 g/cm³ | [7][11][12] |
| Water Solubility | 100 mg/L at 22°C | [7][11][12] |
| pKa | -3.46 ± 0.12 (Predicted) | [7][10][11][12] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry, Room Temperature | [7][8][9][10][11][12] |
Applications in Drug Development
4,6-dichloro-2-(propylthio)pyrimidin-5-amine is a crucial intermediate in the synthesis of Ticagrelor[7][11][12]. Ticagrelor is an antiplatelet agent that functions as a reversible P2Y12 receptor antagonist[7][11][12]. It is used to prevent platelets from aggregating and forming blood clots, which can lead to cardiovascular events such as heart attacks or strokes[7][12].
Role in the P2Y12 Signaling Pathway
The end-product synthesized from 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, Ticagrelor, plays a significant role in inhibiting platelet activation. The diagram below illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.
Caption: Inhibition of the P2Y12 receptor by Ticagrelor, preventing platelet activation.
Experimental Protocols: Synthesis
Several synthetic routes for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine have been reported. Below are two common methods.
Synthesis via Reduction of a Nitro Intermediate
This method involves the reduction of a nitropyrimidine precursor.
Caption: Workflow for the synthesis via catalytic reduction.
Protocol:
-
Dissolution: 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine is dissolved in a suitable solvent such as tert-Butyl methyl ether in a stainless steel autoclave.[11][12]
-
Catalyst Addition: A catalyst, such as a palladium-based catalyst, is introduced into the reaction vessel.[10]
-
Reduction: The reduction of the nitro group to an amine is carried out using hydrogen gas under pressure or iron in an acidic medium.[10]
-
Reaction Conditions: The reaction is typically performed at an elevated temperature (e.g., 65°C) and pressure (e.g., 10 bar).[12]
-
Isolation: Upon completion of the reaction, the final product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is isolated and purified.
Synthesis via Condensation and Chlorination
This alternative route involves the construction of the pyrimidine ring followed by chlorination.
Caption: Workflow for synthesis via condensation, chlorination, and substitution.
Protocol:
-
Condensation: A condensation reaction is carried out between a substituted aminomalonic acid diethyl ester and urea to form 2,4,6-trihydroxy-5-substituted aminopyrimidine.[13]
-
Chlorination: The resulting trihydroxy-pyrimidine is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield 2,4,6-trichloro-5-aminopyrimidine.[13]
-
Thiol Reaction: Finally, a reaction between 2,4,6-trichloro-5-aminopyrimidine and propanethiol is performed to introduce the propylthio group, yielding the desired product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine.[13]
Safety and Handling
Based on available data, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is harmful if swallowed and may cause skin and serious eye irritation.[1] It may also have long-lasting harmful effects on aquatic life.[1] Appropriate personal protective equipment should be worn when handling this compound, and it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]
References
- 1. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS Number 145783-15-9 [klivon.com]
- 3. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]
- 4. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | CAS 145783-15-9 | LGC Standards [lgcstandards.com]
- 5. legendpharm.com [legendpharm.com]
- 6. echemi.com [echemi.com]
- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]
- 12. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]
- 13. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
